molecular formula C9H18ClFN2O2 B8191396 tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B8191396
M. Wt: 240.70 g/mol
InChI Key: MKIHIDFXVOGEND-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C9H18ClFN2O2. It is a white solid that is used in various scientific research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-fluoropyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The compound is purified through techniques such as crystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.

Scientific Research Applications

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride include:

  • tert-Butyl (4-chloropyrrolidin-3-yl)carbamate
  • tert-Butyl (4-bromopyrrolidin-3-yl)carbamate
  • tert-Butyl (4-methylpyrrolidin-3-yl)carbamate

Uniqueness

This compound is unique due to the presence of the fluorine atom in the pyrrolidine ring, which imparts specific chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHIDFXVOGEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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